molecular formula C7H10ClNOS B1367049 Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride CAS No. 88323-87-9

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride

Cat. No.: B1367049
CAS No.: 88323-87-9
M. Wt: 191.68 g/mol
InChI Key: WBTJKCIOSUDCFP-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is a chemical compound with the molecular formula C7H10ClNOS and a molecular weight of 191.68 g/mol. It is also known by other names such as 2,4-Dimethyl-5-acetylthiazole hydrochloride . This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride typically involves the reaction of 2,4-dimethylthiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the acetylation process. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of flavors and fragrances due to its characteristic odor.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride can be compared with similar compounds such as:

    2,4-Dimethyl-5-acetylthiazole: Similar structure but without the hydrochloride group.

    5-Acetyl-2,4-dimethylthiazole: Another name for the same compound in its base form.

    Thiazole, 5-acetyl-2,4-dimethyl: Another structural isomer with similar properties. The uniqueness of this compound lies in its specific interactions and applications in various fields.

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTJKCIOSUDCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497887
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88323-87-9
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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